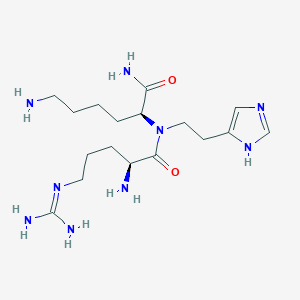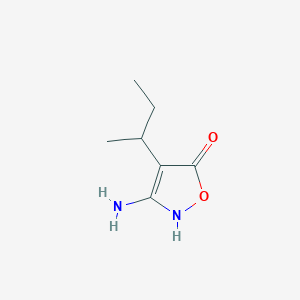![molecular formula C8H5N3O4 B12924568 2-Hydroxy-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 56517-41-0](/img/structure/B12924568.png)
2-Hydroxy-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of both hydroxyl and nitro functional groups in the molecule makes it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one typically involves the condensation of 2-aminopyridine with diethyl malonate under thermal conditions. This reaction is followed by nitration to introduce the nitro group at the 3-position. The reaction conditions generally involve heating at temperatures ranging from 100°C to 200°C, depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production methods for this compound may involve multi-component reactions (MCRs) due to their efficiency and high atom economy. These methods allow for the rapid synthesis of complex structures from simple building blocks, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyridopyrimidines with various functional groups.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to antimicrobial and antitumor activities. The hydroxyl group can form hydrogen bonds with biological targets, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-Nitro-4H-pyrido[1,2-a]pyrimidin-4-one: Lacks the hydroxyl group, affecting its hydrogen bonding capabilities.
Uniqueness
2-Hydroxy-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to the presence of both hydroxyl and nitro groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
56517-41-0 |
|---|---|
Molecular Formula |
C8H5N3O4 |
Molecular Weight |
207.14 g/mol |
IUPAC Name |
2-hydroxy-3-nitropyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C8H5N3O4/c12-7-6(11(14)15)8(13)10-4-2-1-3-5(10)9-7/h1-4,12H |
InChI Key |
YHQPOWUWWJGTAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=C(C(=O)N2C=C1)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Ethyl {3-[(acridin-9-yl)amino]phenyl}carbamate](/img/structure/B12924512.png)
![N-{5-[(Benzenesulfonyl)amino]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B12924522.png)
![Benzamide, N-[5-[(6-chloro-3-pyridinyl)methyl]-1,3,4-thiadiazol-2-yl]-](/img/structure/B12924523.png)

![3-(Pyridin-4-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12924531.png)




